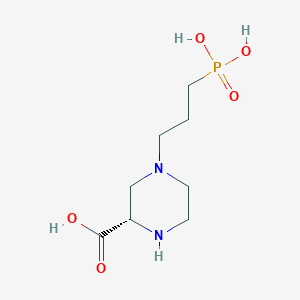
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-, also known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience due to its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor. By blocking the glycine site, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- prevents the binding of glycine, which is required for the activation of the NMDA receptor. This results in a decrease in the influx of calcium ions into the neuron, which is believed to be responsible for the neuroprotective effects of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-.
Efectos Bioquímicos Y Fisiológicos
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to modulate the release of dopamine and other neurotransmitters, which may be responsible for its potential therapeutic effects in schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its well-established synthesis procedure, which allows for the production of high-purity and high-yield 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders, which makes it a promising candidate for further research. However, one of the limitations of using 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. One potential direction is the development of more potent and selective NMDA receptor antagonists that can modulate the receptor without causing toxicity. Another direction is the investigation of the potential therapeutic applications of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- in other neurological disorders, such as epilepsy and traumatic brain injury. Furthermore, the development of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- derivatives with improved pharmacokinetic properties may increase their potential as therapeutic agents.
Métodos De Síntesis
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of piperazine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected piperazine is then reacted with 3-bromopropylphosphonic acid diethyl ester to obtain the desired product, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)-. The synthesis of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- is a well-established procedure, and several modifications have been reported to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has also been studied for its potential use in the treatment of schizophrenia, as it can modulate the NMDA receptor, which is believed to be involved in the pathophysiology of the disease. In addition, 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of ischemic stroke.
Propiedades
Número CAS |
124190-29-0 |
|---|---|
Nombre del producto |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- |
Fórmula molecular |
C8H17N2O5P |
Peso molecular |
252.2 g/mol |
Nombre IUPAC |
(2S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m0/s1 |
Clave InChI |
CUVGUPIVTLGRGI-ZETCQYMHSA-N |
SMILES isomérico |
C1CN(C[C@H](N1)C(=O)O)CCCP(=O)(O)O |
SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
SMILES canónico |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



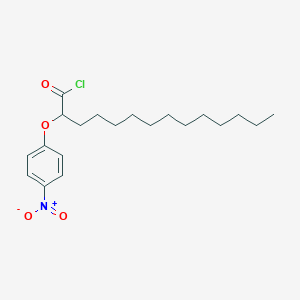

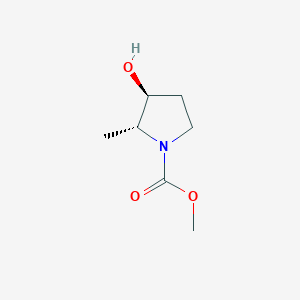
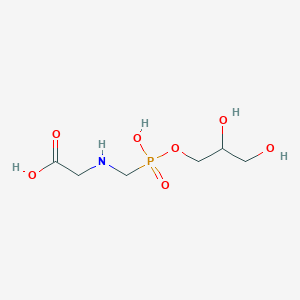
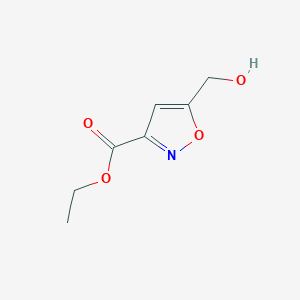
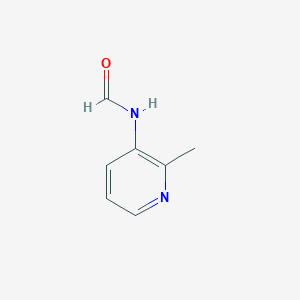
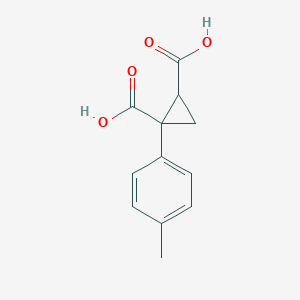
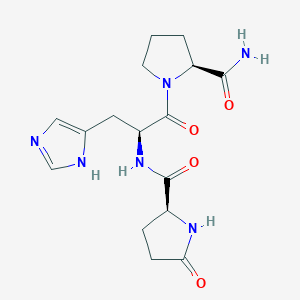
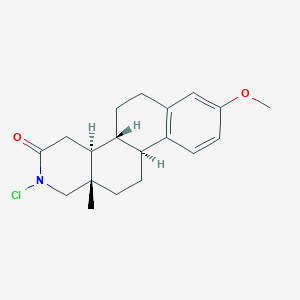
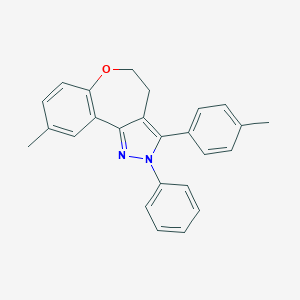
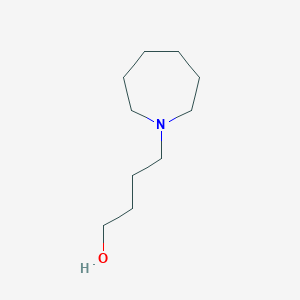
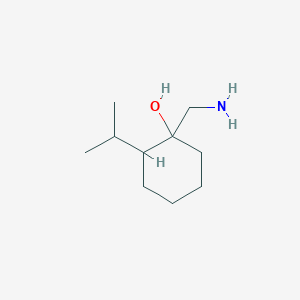
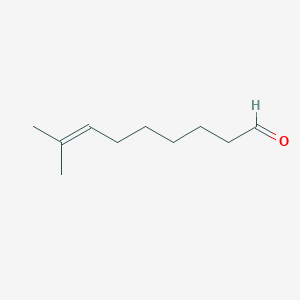
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)